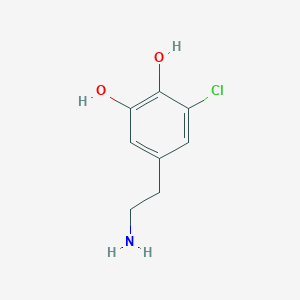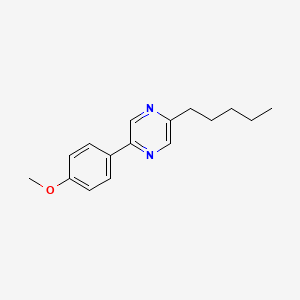
2-(4-Methoxyphenyl)-5-pentylpyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-5-pentylpyrazine is an organic compound belonging to the pyrazine family. Pyrazines are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and flavoring agents. This compound, with its unique structure, has garnered interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-5-pentylpyrazine typically involves the condensation of 4-methoxyphenylhydrazine with pentylglyoxal. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
化学反応の分析
Types of Reactions
2-(4-Methoxyphenyl)-5-pentylpyrazine undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Bromine, chlorine
Major Products Formed
Oxidation: Pyrazine N-oxides
Reduction: Reduced pyrazine derivatives
Substitution: Halogenated pyrazine derivatives
科学的研究の応用
2-(4-Methoxyphenyl)-5-pentylpyrazine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(4-Methoxyphenyl)-5-pentylpyrazine involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects . In cancer research, it has been shown to interfere with cell proliferation pathways, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
- 2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-(4-Methoxyphenyl)-5-pentylpyrazine stands out due to its unique pentyl side chain, which imparts distinct physicochemical properties. This structural feature enhances its lipophilicity, making it more suitable for applications requiring membrane permeability, such as drug delivery .
特性
CAS番号 |
113952-88-8 |
|---|---|
分子式 |
C16H20N2O |
分子量 |
256.34 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-5-pentylpyrazine |
InChI |
InChI=1S/C16H20N2O/c1-3-4-5-6-14-11-18-16(12-17-14)13-7-9-15(19-2)10-8-13/h7-12H,3-6H2,1-2H3 |
InChIキー |
RJZPPXRSVCGDGU-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CN=C(C=N1)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


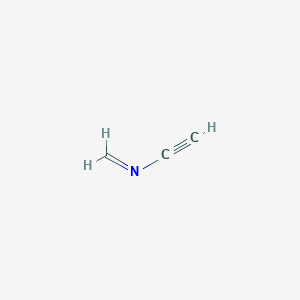
![2,3-Dimethyl-2-[(trimethylsilyl)oxy]nonan-5-one](/img/structure/B14309649.png)
![2-Methoxy-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]phenol](/img/structure/B14309657.png)
![Diethyl [(2,4-dichlorophenoxy)acetyl]propanedioate](/img/structure/B14309659.png)
![N-{2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B14309677.png)
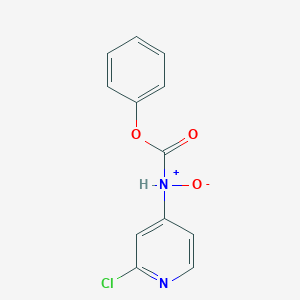
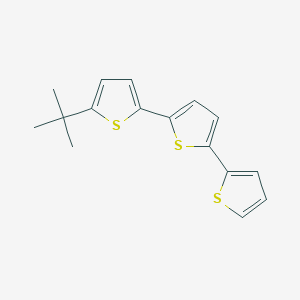

![3-Amino-2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14309702.png)
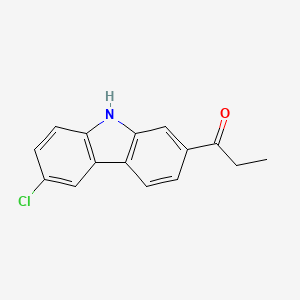
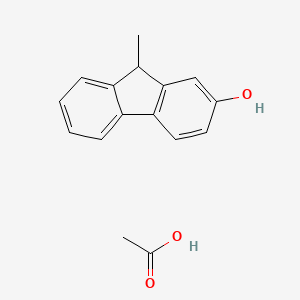
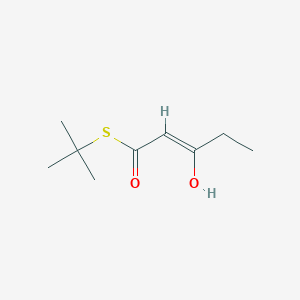
![Phosphine, (diiodomethylene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14309717.png)
